molecular formula C21H16N4O2 B5154728 3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one

3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one

Cat. No. B5154728
M. Wt: 356.4 g/mol
InChI Key: ORSPKFCXXXSSMA-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one, also known as EPPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. EPPB belongs to the class of pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one compounds, which have been found to exhibit a range of biological activities.

Mechanism of Action

3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one inhibits kinase activity by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to downstream targets, leading to inhibition of cellular signaling pathways and ultimately, cell death. 3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has been found to be highly selective for its target kinases, with minimal off-target effects.
Biochemical and Physiological Effects
3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has been found to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In addition, 3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is its high selectivity for its target kinases, which reduces off-target effects and toxicity. Additionally, 3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has been shown to have good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Future research on 3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one could focus on its potential use as a therapeutic agent for cancer and autoimmune diseases. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of 3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one, as well as its potential for combination therapy with other drugs. Finally, the development of more soluble analogs of 3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one could improve its efficacy and reduce toxicity.

Synthesis Methods

3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one can be synthesized through a multistep process involving the reaction of 2-ethoxyaniline with pyridine-2,4-dicarboxylic acid, followed by cyclization with formamide and condensation with 2-aminobenzimidazole. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has been found to exhibit potent inhibitory activity against a range of protein kinases, including JAK2, FLT3, and BTK. These kinases play critical roles in various cellular processes, including cell growth, differentiation, and survival. 3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has been found to have anti-inflammatory and immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases and transplant rejection.

properties

IUPAC Name

5-(2-ethoxyphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-2-27-19-10-6-5-9-18(19)24-12-11-16-14(20(24)26)13-22-21-23-15-7-3-4-8-17(15)25(16)21/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSPKFCXXXSSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one

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